![molecular formula C25H26N4O3 B4881694 N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide
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Overview
Description
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research. It belongs to the class of benzotriazole derivatives and has been studied for its potential applications in various fields.
Scientific Research Applications
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide has been studied for its potential applications in various fields. It has been found to have anti-inflammatory, antioxidant, and antitumor properties. The compound has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mechanism of Action
The mechanism of action of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and antioxidant effects by inhibiting the production of reactive oxygen species and the activation of nuclear factor-kappa B. The antitumor activity of the compound is thought to be due to its ability to induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of antioxidant enzymes. The compound has also been found to inhibit the growth and proliferation of cancer cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide in lab experiments is its potential to be used as a fluorescent probe for the detection of metal ions. The compound is also relatively easy to synthesize. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may hinder its potential applications in certain fields.
Future Directions
There are several future directions for the study of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide. One potential direction is to further investigate its anti-inflammatory and antioxidant properties and its potential use in the treatment of inflammatory diseases. Another direction is to study its potential use as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in various fields.
In conclusion, N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide is a chemical compound that has gained significant attention in scientific research. Its potential applications in various fields, including anti-inflammatory, antioxidant, and antitumor properties, make it a promising compound for future research. Further studies are needed to fully understand its mechanism of action and its potential applications in various fields.
Synthesis Methods
The synthesis of N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide involves the reaction of 4-propoxybenzoyl chloride with 2-amino-5-ethylthio-1,3,4-thiadiazole in the presence of triethylamine. The resulting product is then reacted with 4-ethoxyaniline and 1,1'-carbonyldiimidazole to obtain the final compound.
properties
IUPAC Name |
N-[2-(4-ethoxyphenyl)-6-methylbenzotriazol-5-yl]-4-propoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O3/c1-4-14-32-21-10-6-18(7-11-21)25(30)26-22-16-24-23(15-17(22)3)27-29(28-24)19-8-12-20(13-9-19)31-5-2/h6-13,15-16H,4-5,14H2,1-3H3,(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLXBNCGNXVNAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2C)C4=CC=C(C=C4)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(4-ethoxyphenyl)-6-methyl-2H-benzotriazol-5-yl]-4-propoxybenzamide |
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